N'-[(Z)-(4-Bromophenyl)methylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(Z)-(4-Bromophenyl)methylidene]pyridine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(4-Bromophenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(4-Bromophenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(Z)-(4-Bromophenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.
Material Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks.
Biological Studies: It is studied for its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N’-[(Z)-(4-Bromophenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-Fluorophenyl)methylidene]pyridine-2-carbohydrazide
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide
Uniqueness
N’-[(Z)-(4-Bromophenyl)methylidene]pyridine-2-carbohydrazide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in halogen bonding, which can be crucial for its interaction with biological targets and its application in material science.
Properties
Molecular Formula |
C13H10BrN3O |
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Molecular Weight |
304.14 g/mol |
IUPAC Name |
N-[(Z)-(4-bromophenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H10BrN3O/c14-11-6-4-10(5-7-11)9-16-17-13(18)12-3-1-2-8-15-12/h1-9H,(H,17,18)/b16-9- |
InChI Key |
ZSLYYVGHLWKLKC-SXGWCWSVSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C\C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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